![molecular formula C20H17N5O3 B10999365 N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10999365.png)
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of the triazole and isoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , known for its diverse biological activities.
- An isoquinoline moiety , which has been associated with various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound show promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like streptomycin, indicating potential as a new class of antimicrobial agents .
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer activities. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival. The isoquinoline structure has also been linked to anticancer effects by inhibiting tumor growth and metastasis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research suggests that derivatives of triazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is crucial for developing treatments for chronic inflammatory diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory response.
- Receptor Modulation : It could modulate receptors involved in cell signaling pathways related to cancer progression and immune responses.
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values in the low micromolar range. |
Study 2 | Showed that the compound induced apoptosis in breast cancer cell lines through caspase activation. |
Study 3 | Reported anti-inflammatory effects in a mouse model of arthritis, reducing swelling and pain significantly compared to controls. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the triazole ring using reagents like thiosemicarbazides under acidic conditions .
- Coupling Reactions : Amide bond formation between the triazole and isoquinoline moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Functionalization : Introduction of the 2-methoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Purification is achieved through column chromatography or recrystallization, with yields optimized using polar aprotic solvents (e.g., DMF) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and electronic environments (e.g., methoxy group δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by crystallizability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis efficiency?
- Solvent Selection : Use DMF for solubility of intermediates; switch to ethanol for recrystallization to improve purity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for cyclization steps to reduce reaction time .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., from 24h to 2h) while maintaining >90% yield .
- Table : Optimization Parameters
Parameter | Impact on Yield | Reference |
---|---|---|
Temperature (80°C vs. 25°C) | +30% yield | |
Catalyst (Pd(PPh3)4 vs. none) | +45% coupling efficiency |
Q. How can structure-activity relationship (SAR) studies elucidate bioactivity?
- Analog Synthesis : Modify the methoxy group (e.g., replace with halogen or methyl) to assess electronic effects on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) to identify critical substituents .
- Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding affinities .
Q. How should researchers resolve contradictions in reported biological activity data?
- Controlled Replication : Repeat assays under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Advanced Characterization : Use surface plasmon resonance (SPR) to validate binding kinetics independently of cellular systems .
Q. Methodological Considerations
Q. What strategies are effective for designing dose-response experiments?
- Logarithmic Dilution Series : Test concentrations from 1 nM to 100 µM to capture EC50/IC50 values .
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only controls .
- Replicates : Use triplicate measurements to account for plate-to-plate variability .
Q. How can computational methods streamline reaction design?
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states) to predict feasibility .
- Machine Learning : Train models on existing reaction data to recommend optimal conditions (e.g., solvent, catalyst) .
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-25-11-15(12-7-3-4-8-13(12)19(25)27)18(26)22-20-21-17(23-24-20)14-9-5-6-10-16(14)28-2/h3-11H,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
YNKVMZUQGOOZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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